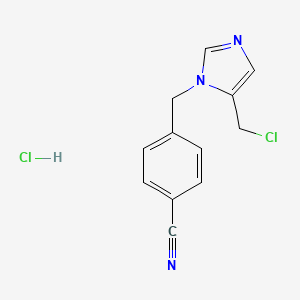
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine
Descripción general
Descripción
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.
Métodos De Preparación
The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones, leading to the formation of Schiff bases.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
Aplicaciones Científicas De Investigación
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazine ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications .
Comparación Con Compuestos Similares
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:
4,6-dichloro-1,3,5-triazine: Similar in structure but lacks the benzimidazole moiety, limiting its biological activity.
2-aminobenzimidazole: Contains the benzimidazole ring but not the triazine ring, resulting in different reactivity and applications.
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol: A triazine derivative used as a UV absorber, highlighting the versatility of the triazine core.
Propiedades
Fórmula molecular |
C10H7ClN6 |
|---|---|
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15) |
Clave InChI |
DZRBURAZIBTKCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B8572416.png)







![1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8572471.png)

![tert-Butyl {2-amino-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8572482.png)


